![molecular formula C17H21F2N3O3 B14788859 (alphaR)-alpha-(2,4-Difluorophenyl)-alpha-[(1R)-1-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-1H-1,2,4-triazole-1-ethanol](/img/structure/B14788859.png)
(alphaR)-alpha-(2,4-Difluorophenyl)-alpha-[(1R)-1-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-1H-1,2,4-triazole-1-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(alphaR)-alpha-(2,4-Difluorophenyl)-alpha-[(1R)-1-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-1H-1,2,4-triazole-1-ethanol is a complex organic compound that features a triazole ring, a difluorophenyl group, and a tetrahydropyran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (alphaR)-alpha-(2,4-Difluorophenyl)-alpha-[(1R)-1-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-1H-1,2,4-triazole-1-ethanol typically involves multiple steps, including the formation of the triazole ring, the introduction of the difluorophenyl group, and the attachment of the tetrahydropyran moiety. Common synthetic routes may involve:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate alkynes or nitriles.
Introduction of the Difluorophenyl Group: This step often involves the use of difluorobenzene derivatives and suitable coupling reactions.
Attachment of the Tetrahydropyran Moiety: This can be done through etherification reactions involving tetrahydropyran-2-ol and suitable electrophiles.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(alphaR)-alpha-(2,4-Difluorophenyl)-alpha-[(1R)-1-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-1H-1,2,4-triazole-1-ethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(alphaR)-alpha-(2,4-Difluorophenyl)-alpha-[(1R)-1-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-1H-1,2,4-triazole-1-ethanol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (alphaR)-alpha-(2,4-Difluorophenyl)-alpha-[(1R)-1-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-1H-1,2,4-triazole-1-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling and function.
Comparación Con Compuestos Similares
Similar Compounds
- **(alphaR)-alpha-(2,4-Difluorophenyl)-alpha-[(1R)-1-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-1H-1,2,4-triazole-1-ethanol shares structural similarities with other triazole-based compounds, such as fluconazole and itraconazole, which are known for their antifungal properties.
Difluorophenyl Derivatives: Compounds containing the difluorophenyl group, such as difluorobenzene derivatives, also exhibit similar chemical reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C17H21F2N3O3 |
|---|---|
Peso molecular |
353.36 g/mol |
Nombre IUPAC |
(2R)-2-(2,4-difluorophenyl)-3-(oxan-2-yloxy)-1-(1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C17H21F2N3O3/c1-12(25-16-4-2-3-7-24-16)17(23,9-22-11-20-10-21-22)14-6-5-13(18)8-15(14)19/h5-6,8,10-12,16,23H,2-4,7,9H2,1H3/t12?,16?,17-/m1/s1 |
Clave InChI |
JIOCAXCXNCXZBR-UAIPMZCESA-N |
SMILES isomérico |
CC([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)OC3CCCCO3 |
SMILES canónico |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)OC3CCCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


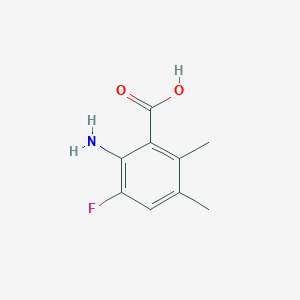
![Pyrrolo[3,4-c]pyrrole](/img/structure/B14788784.png)
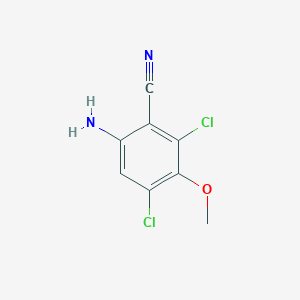
![2-Amino-1-[4-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one](/img/structure/B14788805.png)
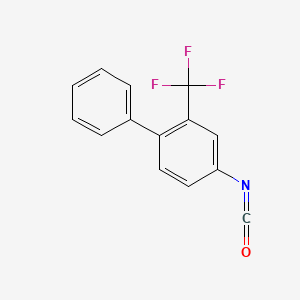
![6H-Dibenzo[b,d]pyran-8-ol, 10a-[(4-chlorophenyl)sulfonyl]-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-, (6aR,8S,10aS)-rel-](/img/structure/B14788813.png)
![7-bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4-one;hydrochloride](/img/structure/B14788818.png)
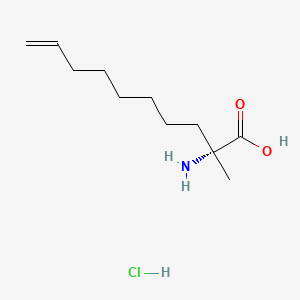
![3-Bromo-10-chloro-6-(2-cyclopropylthiazol-5-yl)-1-fluoro-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B14788825.png)
![6-phenyl-3,10-bis(2-pyrrolidin-2-yl-1H-imidazol-5-yl)-6H-indolo[1,2-c][1,3]benzoxazine;dihydrochloride](/img/structure/B14788833.png)

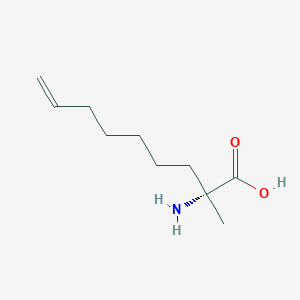
![[2-Chloro-6-(trifluoromethyl)pyrimidin-4-yl]methanamine](/img/structure/B14788841.png)

